molecular formula C11H14O5 B1601418 5-Hydroxy-2-(((tetrahydro-2h-pyran-2-yl)oxy)methyl)-4h-pyran-4-one CAS No. 103893-45-4

5-Hydroxy-2-(((tetrahydro-2h-pyran-2-yl)oxy)methyl)-4h-pyran-4-one

Cat. No. B1601418
CAS No.: 103893-45-4
M. Wt: 226.23 g/mol
InChI Key: RAXXDUFDJJNHTI-UHFFFAOYSA-N
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Patent
US04735964

Procedure details

To a solution of 56.8 g of 5-hydroxy-2-hydroxymethyl-4-pyrone (kojic acid) in 2 L of methylene chloride, 0.4 g of p-toluenesulfonic acid monohydrate was added and the mixture was stirred for 1.5 h. The reaction mixture was extracted with 3% sodium hydroxide solution twice and then the combined aqueous phase was neutralized to pH 8 with 0.5 M sodium dihydrogen phosphate. An extractive work-up (methylene chloride) follwed by recrystallization afforded 67 g (75%) of the title compound (mp 94° C.), NMR (CDCl3) 60 MHz: 4.32 (d, J=14, 1H, right hand of AB pattern), 4.61 (d, J=14, left half of AB pattern), 4.73 (broad S, 1H, acetal H), 6.60 (S, 1H, H-3), 7.86 (S, 1H, H-5) ppm; IR (CHCl3) 3430, 1640, 1600 cm-1 /UV (MeOH): 270 nm (Σ7,400).
Quantity
56.8 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3](=[O:10])[CH:4]=[C:5]([CH2:8][OH:9])[O:6][CH:7]=1.[OH2:11].[C:12]1(C)C=[CH:16][C:15](S(O)(=O)=O)=[CH:14][CH:13]=1>C(Cl)Cl>[OH:1][C:2]1[C:3](=[O:10])[CH:4]=[C:5]([CH2:8][O:9][CH:16]2[CH2:15][CH2:14][CH2:13][CH2:12][O:11]2)[O:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
56.8 g
Type
reactant
Smiles
OC=1C(C=C(OC1)CO)=O
Name
Quantity
0.4 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
2 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with 3% sodium hydroxide solution twice
CUSTOM
Type
CUSTOM
Details
An extractive work-up (methylene chloride) follwed by recrystallization

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
OC=1C(C=C(OC1)COC1OCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 67 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 14083.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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